molecular formula C19H22N4O4 B2874690 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034444-83-0

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2874690
CAS No.: 2034444-83-0
M. Wt: 370.409
InChI Key: NQANLHKZZYJFII-UHFFFAOYSA-N
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Description

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a piperazine moiety, and a tetrahydrocinnolinone core, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain pathways involved in inflammation or cancer cell proliferation, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl derivatives: Compounds with similar furan ring structures.

    Piperazine derivatives: Compounds containing the piperazine moiety.

    Tetrahydrocinnolinone derivatives: Compounds with the tetrahydrocinnolinone core.

Uniqueness

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its combination of these three distinct structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-17(24)12-14-11-13(4-5-15(14)20-21)18(25)22-6-8-23(9-7-22)19(26)16-3-2-10-27-16/h2-3,10,12-13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANLHKZZYJFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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